N-butan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Description
N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound belongs to the benzofuro[3,2-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .
Properties
IUPAC Name |
N-butan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c1-3-9(2)17-14-13-12(15-8-16-14)10-6-4-5-7-11(10)18-13;/h4-9H,3H2,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDQJKIJDDFOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=NC2=C1OC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuro[3,2-d]pyrimidine derivatives .
Scientific Research Applications
N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its diverse biological activities, including anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidin-4-amine, N-(4-fluorophenyl)-2-methyl-: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.
N-substituted benzofuro[2,3-d]pyrimidine-4-amines: These compounds are also part of the benzofuro[3,2-d]pyrimidine family and exhibit similar biological activities.
Uniqueness
N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is unique due to its specific substituents, which confer distinct biological properties. Its sec-butyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
